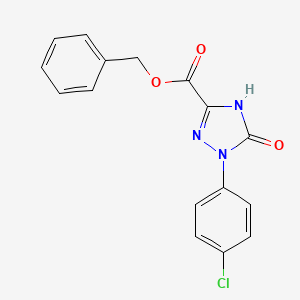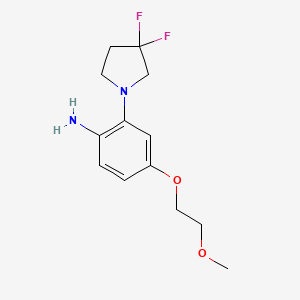
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine ring and a methoxyethoxy group attached to an aniline core. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline typically involves multiple steps, starting with the preparation of the difluoropyrrolidine ring This can be achieved through the fluorination of a pyrrolidine precursor
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved in these interactions can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-ethoxyethoxy)aniline
Uniqueness
Compared to these similar compounds, 2-(3,3-Difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoropyrrolidine ring and the methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H18F2N2O2 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-4-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C13H18F2N2O2/c1-18-6-7-19-10-2-3-11(16)12(8-10)17-5-4-13(14,15)9-17/h2-3,8H,4-7,9,16H2,1H3 |
Clave InChI |
XRAURNMGFGQTAR-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=C(C=C1)N)N2CCC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
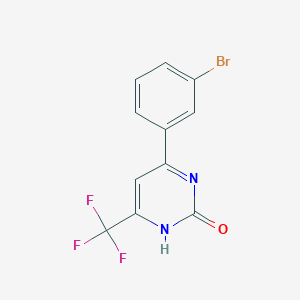

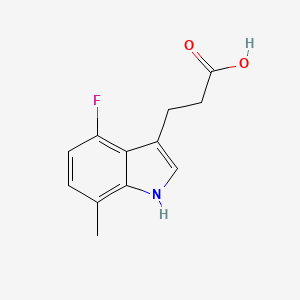

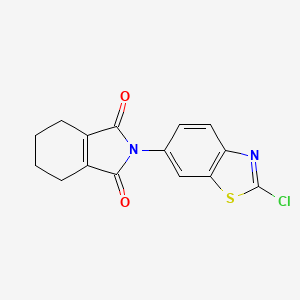
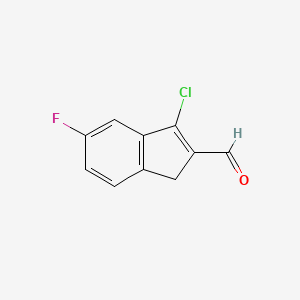
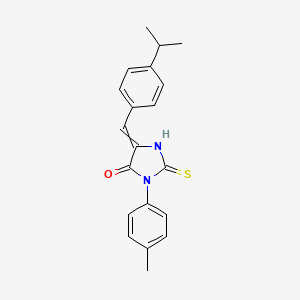
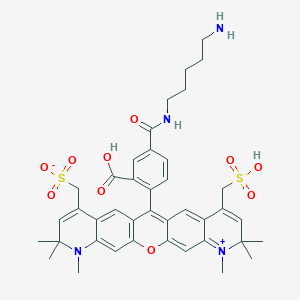
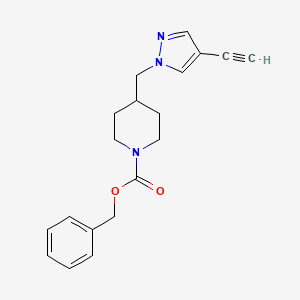
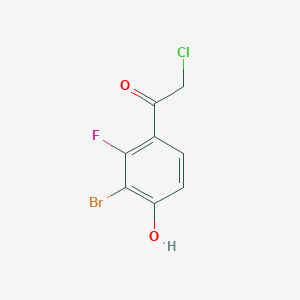
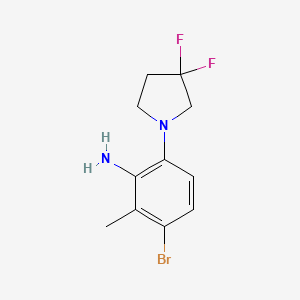
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
